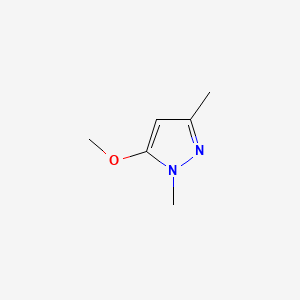

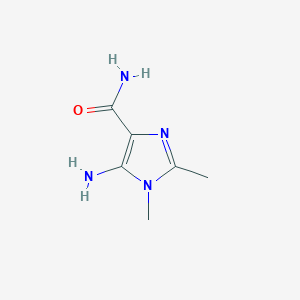

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, involves crystallization in the monoclinic space group, highlighting the versatility of the imidazole ring in forming stable structures with different substituents (Banerjee et al., 1999). Another study details the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, demonstrating the compound's utility in nucleic acid research (Pochet & D'ari, 1990).

Molecular Structure Analysis

The molecular conformation and structure analysis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and its derivatives have been extensively studied. For example, the X-ray crystal and molecular structure of a related compound, 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) Imidazole-4-carboxamide, show a closely planar imidazole ring and a series of intramolecular hydrogen bonds, indicating the influence of substituents on the molecular geometry and stability (Briant et al., 1995).

Chemical Reactions and Properties

The compound engages in various chemical reactions, demonstrating its reactivity and functional versatility. It reacts with aromatic aldehydes to afford Schiff bases, which can be cyclised to imidazo[1,5-a]quinazoline-3-carboxamides, revealing pathways for creating complex molecular structures from simpler imidazole derivatives (Hannah & Stevens, 2003).

Aplicaciones Científicas De Investigación

Interaction with DNA and RNA

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide has been found to interact with DNA and RNA in various ways. Gerulath and Loo (1972) discovered that its derivative, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC), associates with DNA and RNA in the presence or absence of light, showing a complex interaction with nucleic acids (Gerulath & Loo, 1972).

Molecular and Crystal Structures

The molecular structures of derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide have been extensively studied. Banerjee et al. (1999) synthesized and analyzed the crystal structures of two derivatives, highlighting differences in molecular geometries due to varying substituents (Banerjee et al., 1999). Briant et al. (1995) also explored the crystal and molecular structure of a derivative, observing features like intramolecular hydrogen bonding (Briant et al., 1995).

Antitumor Properties

Research has shown that derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide have antitumor properties. Shealy and Krauth (1966) reported the synthesis of a derivative with inhibitory action in preventing mouse leukemia (Shealy & Krauth, 1966). Additionally, Jadhav et al. (2016) synthesized derivatives that demonstrated moderate to good antituberculosis activity (Jadhav et al., 2016).

Synthesis of Biological Molecules

Alhede et al. (1991) explored the synthesis of 9-substituted guanines from derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, indicating its potential in creating biologically significant molecules (Alhede et al., 1991).

Impact on Cellular Processes

Gerulath et al. (1974) studied the effects of a derivative of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide on Chinese hamster ovary cells, observing its impact on cell survival and progression, particularly in the presence of light (Gerulath et al., 1974).

Metabolic Pathways

Skibba et al. (1970) examined the N-demethylation of a derivative in rats and humans, shedding light on its metabolic pathways (Skibba et al., 1970).

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is the AMP-activated protein kinase (AMPK) . AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis .

Mode of Action

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, also known as AICAR, acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . This interaction with AMPK leads to changes in cellular processes, including glucose uptake and fatty acid oxidation .

Biochemical Pathways

AICAR is an intermediate metabolite in the purine de novo synthesis pathway . It plays a significant role in the generation of inosine monophosphate . The activation of AMPK by AICAR can affect various biochemical pathways, leading to downstream effects such as increased glucose uptake and fatty acid oxidation .

Pharmacokinetics

Its solubility and lipophilicity are important factors that can influence its bioavailability .

Result of Action

The activation of AMPK by AICAR leads to a variety of cellular effects. For instance, it has been used clinically to treat and protect against cardiac ischemic injury . The exact molecular and cellular effects can vary depending on the specific context and environment.

Propiedades

IUPAC Name |

5-amino-1,2-dimethylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZZWLKDLHIYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343888 |

Source

|

| Record name | 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |

CAS RN |

78750-93-3 |

Source

|

| Record name | 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)